molecular formula C25H32O11 B574034 Clemastanin A CAS No. 172670-47-2

Clemastanin A

Cat. No.: B574034
CAS No.: 172670-47-2
M. Wt: 508.52
InChI Key: WGTYXIDAEFJHPD-DJSGBOIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clemastanin A is a lignan glycoside compound isolated from the roots of Clematis stans. It is known for its various biological activities, including antiviral, anti-inflammatory, and antioxidant properties. The chemical formula of this compound is C25H32O11, and it has a molecular weight of 508.52 g/mol .

Scientific Research Applications

Clemastanin A has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Clemastanin A can be synthesized through the extraction and purification from plant sources such as Clematis stans. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and optimized extraction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Clemastanin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups and enhanced biological activities .

Mechanism of Action

Clemastanin A exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of Clemastanin A: this compound is unique due to its specific molecular structure and the combination of its biological activities. Its ability to target multiple pathways makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O11/c1-33-17-9-13(4-5-16(17)29)23-15(10-27)14-7-12(3-2-6-26)8-18(24(14)36-23)34-25-22(32)21(31)20(30)19(11-28)35-25/h4-5,7-9,15,19-23,25-32H,2-3,6,10-11H2,1H3/t15-,19+,20+,21-,22+,23+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTYXIDAEFJHPD-DJSGBOIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC4C(C(C(C(O4)CO)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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